4-Amino-5-(4-fluorophenyl)-1-methylpyrrolidin-2-one hydrochloride

Descripción general

Descripción

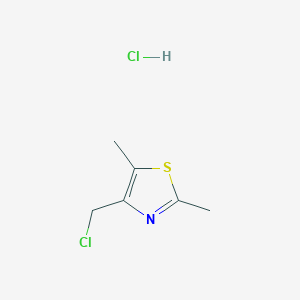

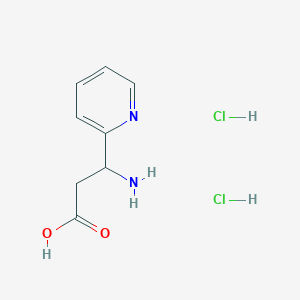

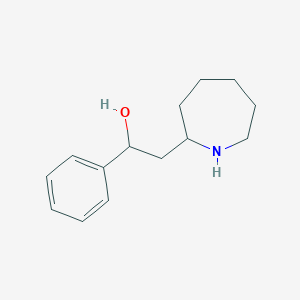

The compound “4-Amino-5-(4-fluorophenyl)-1-methylpyrrolidin-2-one hydrochloride” is a complex organic molecule. It contains a pyrrolidinone ring, which is a five-membered ring with one nitrogen atom and a carbonyl group. It also has an amino group (-NH2) and a fluorophenyl group (a benzene ring with a fluorine atom), which can significantly affect the compound’s properties .

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would have a pyrrolidinone core with a methyl group, an amino group, and a fluorophenyl group attached. The exact three-dimensional structure would depend on the specific locations of these groups on the pyrrolidinone ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The amino group might participate in acid-base reactions, while the carbonyl group in the pyrrolidinone ring could be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the polar carbonyl, amino, and fluorophenyl groups could influence its solubility, boiling point, melting point, and other properties .Aplicaciones Científicas De Investigación

Chemical Synthesis and Methodological Improvements

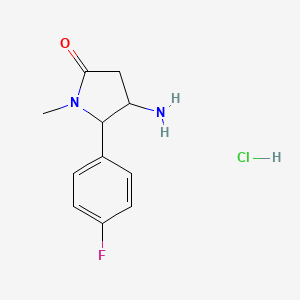

4-Amino-5-(4-fluorophenyl)-1-methylpyrrolidin-2-one hydrochloride serves as a crucial intermediate in the synthesis of complex molecules. Its relevance in chemical reactions is underscored by its contribution to the synthesis of cephalosporin derivatives, showcasing its utility in improving synthetic routes for pharmaceutical compounds. The methodology developed for synthesizing cephalosporin derivatives from diphenylmethyl precursors, featuring this compound, emphasizes a simplified, safer, and scalable approach suitable for industrial production, highlighting its critical role in the enhancement of synthetic efficiency and yield optimization (Cheng Qing-fang, 2005).

Advancements in Antibacterial Agents

Another facet of its application is observed in the development of new antibacterial agents. The incorporation of the 4-fluorophenyl group, a known pharmacophore, into triazinone and thiadiazolotriazinone frameworks, exemplifies its significance in medicinal chemistry for creating compounds with potent antibacterial activities. This application underscores its role in the discovery and enhancement of novel antibacterial substances, contributing significantly to the fight against microbial resistance (B. S. Holla, K. Bhat, N. S. Shetty, 2003).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .

Mode of Action

It is known that similar compounds interact with their targets and cause changes that lead to various biological activities .

Biochemical Pathways

Similar compounds, such as indole derivatives, are known to affect various biological activities .

Pharmacokinetics

A compound with a similar structure, 4-amino-5-(4-fluorophenyl)-6,7-dimethoxy-2-[4-(morpholinocarbonyl)-perhydro-1,4-diazepin-1-yl]quinoline (uk-294,315), exhibits nonlinear oral pharmacokinetics in humans . It is absorbed extensively in humans, with only 14% of an orally administered dose excreted unchanged in the feces . It is also a P-glycoprotein (P-gp) substrate, exhibiting polarized flux in Caco-2 cell monolayers .

Result of Action

Similar compounds, such as indole derivatives, are known to have diverse biological activities .

Action Environment

It is known that similar compounds, such as 4-amino-5-(4-fluorophenyl)-6,7-dimethoxy-2-[4-(morpholinocarbonyl)-perhydro-1,4-diazepin-1-yl]quinoline (uk-294,315), exhibit nonlinear oral pharmacokinetics in humans, suggesting that the rate of absorption may vary with dose .

Propiedades

IUPAC Name |

4-amino-5-(4-fluorophenyl)-1-methylpyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O.ClH/c1-14-10(15)6-9(13)11(14)7-2-4-8(12)5-3-7;/h2-5,9,11H,6,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHEOJFXGQZYGJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(CC1=O)N)C2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1376539.png)

amine hydrochloride](/img/structure/B1376545.png)

![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid](/img/structure/B1376549.png)